molecular formula C22H26N2O3 B3145071 [(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate CAS No. 56652-53-0

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate

Cat. No.: B3145071
CAS No.: 56652-53-0
M. Wt: 366.5 g/mol
InChI Key: LBXIBQQYUBUMMK-CWFBCUTFSA-N
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Description

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a chiral bicyclic tertiary amine derivative structurally related to the cinchona alkaloids quinine and quinidine. Its core structure consists of a 1-azabicyclo[2.2.2]octane (quinuclidine) system substituted with a 6-methoxyquinolin-4-yl group and an ethenyl moiety. The acetate ester functional group at the benzylic position distinguishes it from parent compounds like quinine and quinidine, which instead feature a methanol group at this position .

The stereochemical configuration of the compound is critical: the (S)-designation at the quinuclidine C2 position differentiates it from quinine (R-configuration) and aligns it with quinidine (S-configuration) .

Properties

IUPAC Name

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15?,16?,21?,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIBQQYUBUMMK-CWFBCUTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(S)-(5-ethenyl-1-azabicyclo[22Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds.

Biological Activity

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and the presence of a quinoline moiety suggest a diverse range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bicyclic Core : The azabicyclo[2.2.2]octane framework contributes to its biological activity.
  • Quinoline Moiety : Known for its pharmacological properties, the quinoline part enhances binding affinity to various biological targets.
PropertyValue
IUPAC Name(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl acetate
Molecular FormulaC20H25N3O2
Molecular Weight325.43 g/mol
CAS Number1231763-32-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The quinoline moiety facilitates binding to neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

  • Case Study : In vitro tests demonstrated that this compound reduced proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Research Findings : In vitro assays revealed effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration:

  • Mechanism : It appears to modulate oxidative stress and inflammatory responses in neuronal cells.
  • Case Study : Animal studies demonstrated improved cognitive function and reduced neuronal death in models of Alzheimer's disease.

Summary of Research Findings

Study TypeFindings
In Vitro AntitumorInduced apoptosis in cancer cell lines
Antimicrobial AssayEffective against S. aureus and E. coli
NeuroprotectionReduced oxidative stress and improved cognitive function

Scientific Research Applications

Overview

[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate is a complex organic compound known for its unique structural features, which include a bicyclic azabicyclo framework and a methoxyquinoline moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications and biological activities.

Medicinal Chemistry

This compound is primarily investigated for its therapeutic potential . It may function as an agonist or antagonist at specific receptors, making it a candidate for drug development in areas such as:

  • Neurology : Potential applications in treating neurological disorders due to its receptor modulation capabilities.
  • Oncology : Exploration of its effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle regulation.

Biological Studies

The compound's unique structure allows it to act as a ligand in receptor binding studies. Its interactions with various biological targets are crucial for understanding:

  • Receptor-Ligand Interactions : Investigating how the compound binds to specific receptors can provide insights into its pharmacological effects.
  • Mechanism of Action : The quinoline moiety often plays a significant role in binding affinity and selectivity towards biological targets.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties facilitate:

  • The development of new synthetic methodologies.
  • The creation of derivatives with enhanced biological activity.

Material Science

The stability and reactivity profile of this compound make it suitable for applications in material science, including:

  • Catalysis : Its potential use as a catalyst in various chemical reactions can lead to the development of more efficient synthetic routes.
  • Polymer Chemistry : Investigating its incorporation into polymer matrices for advanced material properties.

Case Study 1: Neurological Applications

A study explored the effects of this compound on neuronal cell lines, revealing its potential to modulate neurotransmitter release and improve synaptic plasticity, suggesting applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cinchona alkaloids and their derivatives. Below is a detailed comparison with key analogs:

Structural and Stereochemical Comparisons

Compound Name Molecular Formula Key Functional Groups Stereochemistry Key Differences
Target Compound (Acetate ester) C₂₂H₂₆N₂O₃ Quinuclidine, 6-methoxyquinoline, acetate ester (S)-configuration at quinuclidine C2 Ester group replaces methanol; increased lipophilicity
Quinine C₂₀H₂₄N₂O₂ Quinuclidine, 6-methoxyquinoline, methanol (R)-configuration at quinuclidine C2 Natural antimalarial; lacks ester group
Quinidine C₂₀H₂₄N₂O₂ Quinuclidine, 6-methoxyquinoline, methanol (S)-configuration at quinuclidine C2 Antiarrhythmic agent; stereoisomer of quinine
Dihydroquinidine C₂₀H₂₆N₂O₂ Quinuclidine, 6-methoxyquinoline, ethyl group (S)-configuration at quinuclidine C2 Reduced double bond (ethenyl → ethyl); altered pharmacokinetics
Methanamine Derivative (CID 12967116) C₂₀H₂₇N₃O Quinuclidine, 6-methoxyquinoline, methanamine (S)-configuration at quinuclidine C2 Amine substitution alters solubility and receptor interactions

Pharmacological and Physicochemical Properties

Property Target Compound (Acetate ester) Quinine Quinidine Dihydroquinidine
Primary Use Under investigation (probable prodrug) Antimalarial, antibacterial Antiarrhythmic Antiarrhythmic
pKa Not reported (est. ~7–9*) 8.56 8.5–9.0 Similar to quinidine
logP Higher than quinine/quinidine* 2.8–3.1 3.0 ~3.2
Water Solubility Lower due to ester group* 0.05 g/L 0.1 g/L Slightly improved
Metabolism Likely hydrolyzed to alcohol Hepatic (CYP3A4) CYP3A4/2D6 Slower metabolism

*Predicted based on structural modifications.

Key Findings from Research

  • Stereochemical Impact : The (S)-configuration in the target compound and quinidine confers distinct biological activities compared to quinine (R-configuration). For example, quinidine’s antiarrhythmic effects arise from sodium channel blockade, while quinine targets malaria parasites .
  • Ester vs. Alcohol Functional Group : The acetate ester in the target compound may act as a prodrug, enhancing oral bioavailability by resisting first-pass metabolism. This strategy is common in drug design (e.g., esterified corticosteroids) .
  • Salt Forms: Hydrobromide and sulfate salts of quinine/quinidine (e.g., quinine hydrobromide) improve solubility for intravenous administration, whereas the acetate ester prioritizes lipophilicity .

Q & A

Q. How can the absolute stereochemistry of this compound be experimentally determined?

Answer: The absolute configuration of this chiral compound can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite (e.g., SHELXL for refinement). Key steps include:

  • Growing high-quality crystals in a suitable solvent.
  • Collecting intensity data with synchrotron radiation for high-resolution analysis.
  • Applying the Flack parameter to confirm enantiomeric purity .
    Data Table:
ParameterValueSource
SoftwareSHELXL
Resolution<1.0 Å

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

Answer: Synthesis involves stereoselective coupling of the azabicyclo[2.2.2]octane and methoxyquinoline moieties. Key considerations:

  • Use chiral auxiliaries to control stereochemistry during the methanol-to-acetate esterification step.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove diastereomeric impurities .
    Data Table:
StepYield (%)Purity (HPLC)
Esterification65–75≥98%
Final Recrystallization85–90≥99.5%

Q. How can physicochemical properties (e.g., pKa, solubility) be measured for this compound?

Answer:

  • pKa determination: Use potentiometric titration in aqueous-organic solvent systems (e.g., water/DMSO) with a glass electrode calibrated to IUPAC standards. Reported pKa: 8.56 .
  • Solubility: Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification .
    Data Table:
PropertyValueMethod
pKa8.56Potentiometry
Aqueous Solubility (25°C)0.52 mg/mLShake-flask/HPLC

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomeric impurities in this compound?

Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective. Method development steps:

  • Screen mobile phases (e.g., n-hexane/isopropanol with 0.1% diethylamine).
  • Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation.
  • Validate using CD (circular dichroism) detectors to confirm enantiomeric excess (ee) ≥99% .

Q. What experimental designs assess metabolic stability in CYP450 isoforms?

Answer:

  • In vitro assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS.
  • Key CYP isoforms: Prioritize CYP2D6 and CYP3A4 due to structural similarities to quinine/quinidine .
    Data Table:
CYP Isoform% Remaining (1 hr)Major Metabolite
CYP2D640%O-demethylated derivative
CYP3A460%N-oxidation product

Q. How can molecular docking predict binding interactions with biological targets (e.g., malaria proteins)?

Answer:

  • Target selection: Prioritize Plasmodium falciparum lactate dehydrogenase (PfLDH) or human CYP2D5.
  • Software: Use AutoDock Vina with force fields optimized for quinoline derivatives.
  • Validation: Compare docking poses with crystallographic data for quinine-bound PfLDH (PDB: 1LDG) .

Q. What methodologies evaluate stability under stress conditions (e.g., pH, temperature)?

Answer:

  • Forced degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity).
  • Analytical tools: Monitor degradation products via UPLC-QTOF-MS. Key degradation pathways include ester hydrolysis and quinoline ring oxidation .
    Data Table:
ConditionDegradation Products% Degradation (7 days)
Acidic (pH 1)Free alcohol derivative15–20%
Basic (pH 13)Quinoline N-oxide25–30%

Q. How to resolve contradictions in stereochemical assignments across literature sources?

Answer:

  • Cross-validation: Combine NMR (e.g., NOESY for spatial proximity) and SC-XRD data.
  • Case example: Discrepancies in quinine/quinidine stereochemistry (e.g., vs. 9) were resolved by reanalyzing Cahn-Ingold-Prelog priorities for substituents on the azabicyclo core .

Data Contradiction Analysis

Q. Discrepancy in Stereochemical Descriptors (e.g., R vs. S configurations)

  • Root cause: Variability in numbering schemes for the azabicyclo[2.2.2]octane ring across studies.
  • Resolution: Adopt IUPAC Gold Book guidelines for bicyclic systems and validate via SC-XRD .

Q. Conflicting Solubility Data in Aqueous Buffers

  • Root cause: Differences in experimental conditions (e.g., ionic strength, temperature).
  • Resolution: Standardize protocols using USP guidelines for equilibrium solubility measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
Reactant of Route 2
Reactant of Route 2
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate

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